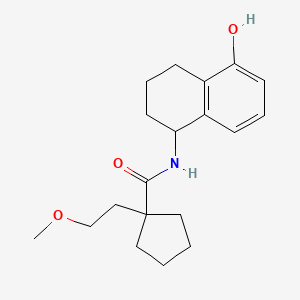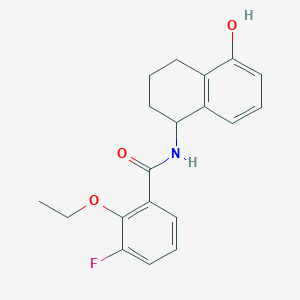![molecular formula C19H20N2O3 B6940555 1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine](/img/structure/B6940555.png)
1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine is a complex organic compound that features a furan ring, a pyridine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. One common approach is to use a palladium-catalyzed cross-coupling reaction to link the furan and pyridine rings. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine
- 1-(furan-3-yl)-N-[[2-(4-hydroxyphenoxy)pyridin-4-yl]methyl]ethanamine
- 1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-3-yl]methyl]ethanamine
Uniqueness
1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(16-8-10-23-13-16)21-12-15-7-9-20-19(11-15)24-18-5-3-17(22-2)4-6-18/h3-11,13-14,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCENIBCYZINPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)NCC2=CC(=NC=C2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[benzyl(methyl)amino]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6940472.png)
![N-[2-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B6940478.png)
![2-[2-(dimethylamino)ethoxy]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide](/img/structure/B6940483.png)
![[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B6940488.png)
![4-[(4-fluorophenyl)sulfonylamino]-N-(5-fluoropyridin-2-yl)piperidine-1-carboxamide](/img/structure/B6940502.png)

![N-(5-fluoropyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6940515.png)
![1-[1-(2,6-Difluorophenyl)pyrrolidin-3-yl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6940521.png)
![N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine](/img/structure/B6940531.png)

![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6940548.png)
![N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(1-methylcyclopropyl)ethanamine](/img/structure/B6940557.png)

![N-(1-cyclopentyl-2,2,2-trifluoroethyl)-2-methyl-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B6940575.png)
